Cas no 1098359-85-3 (7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione)

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione structure
1098359-85-3 structure
商品名:7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
CAS番号:1098359-85-3
MF:C10H9BrO3S
メガワット:289.145661115646
CID:4571812
PubChem ID:43345409

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 化学的及び物理的性質

名前と識別子

    • 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
    • 1-Benzothiepin-5(2H)-one, 7-bromo-3,4-dihydro-, 1,1-dioxide
    • インチ: 1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2
    • InChIKey: TURVPMRZFWJFMG-UHFFFAOYSA-N
    • ほほえんだ: S1(=O)(=O)C2=CC=C(Br)C=C2C(=O)CCC1

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1721113-5.0g
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
5g
$2028.0 2023-06-04
Enamine
EN300-1721113-10.0g
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
10g
$3007.0 2023-06-04
Enamine
EN300-1721113-5g
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
5g
$2028.0 2023-09-20
Aaron
AR01DVO3-250mg
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
250mg
$503.00 2025-02-09
Enamine
EN300-1721113-10g
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
10g
$3007.0 2023-09-20
A2B Chem LLC
AX26087-500mg
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
500mg
$610.00 2024-04-20
A2B Chem LLC
AX26087-50mg
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
50mg
$206.00 2024-04-20
1PlusChem
1P01DVFR-500mg
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
500mg
$737.00 2023-12-26
1PlusChem
1P01DVFR-5g
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
5g
$2569.00 2023-12-26
1PlusChem
1P01DVFR-100mg
7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione
1098359-85-3 95%
100mg
$350.00 2023-12-26

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 関連文献

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trioneに関する追加情報

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione (CAS No. 1098359-85-3): A Comprehensive Overview

7-Bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione (CAS No. 1098359-85-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This brominated benzothiepine derivative is known for its unique structural features and potential applications in medicinal chemistry. The compound's molecular formula and precise molecular weight make it a valuable intermediate in the synthesis of more complex molecules.

The 7-bromo substitution on the benzothiepine ring system enhances the compound's reactivity, making it a versatile building block for drug discovery. Researchers have explored its use in developing enzyme inhibitors and receptor modulators, particularly in neurological and inflammatory disorders. The sulfone groups (1,1,5-trione) contribute to the molecule's polarity and potential biological activity.

Recent studies highlight the growing importance of 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione in high-throughput screening programs. Pharmaceutical companies are particularly interested in its potential as a scaffold for drug development, especially for targets involving protein-protein interactions. The compound's structural rigidity and electron-withdrawing properties make it an attractive candidate for medicinal chemistry optimization.

From a synthetic chemistry perspective, 1098359-85-3 presents interesting challenges and opportunities. The bromine atom at position 7 allows for various cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the rapid generation of diverse analogs for structure-activity relationship studies. The compound's crystallinity and solubility profile have also been subjects of investigation for formulation development.

The safety profile of 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione has been evaluated in preliminary studies, showing favorable characteristics for research use. However, as with all chemical substances, proper laboratory handling procedures should be followed. The compound's stability under various conditions has been documented, with recommendations for storage in anhydrous environments at controlled temperatures.

In the context of current research trends, this compound aligns with the growing interest in sulfur-containing heterocycles as privileged structures in drug discovery. The benzothiepine core offers a balance between conformational flexibility and structural constraint, properties that are highly valued in modern medicinal chemistry. Researchers are particularly excited about its potential applications in central nervous system disorders and metabolic diseases.

The analytical characterization of 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione has been thoroughly documented, with complete spectroscopic data (including 1H NMR, 13C NMR, and mass spectrometry) available in the literature. These characterization methods are crucial for quality control and verification of synthetic batches. The compound's chromatographic properties have also been studied to develop reliable purification methods.

From a commercial perspective, the demand for 1098359-85-3 has been steadily increasing, particularly from contract research organizations and academic laboratories engaged in drug discovery. Several suppliers now offer this compound with varying levels of purity grades, from research-grade to GMP-like standards for more advanced applications. The global market for such specialized intermediates continues to expand with the growth of fragment-based drug design approaches.

Recent advances in green chemistry have also impacted the synthesis of 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione. Researchers have developed more sustainable synthetic routes that reduce the use of hazardous reagents and improve atom economy. These innovations align with the pharmaceutical industry's commitment to environmentally friendly processes while maintaining high yield and purity standards.

The intellectual property landscape surrounding this compound includes several patents covering its synthesis methods and potential therapeutic applications. Companies active in neurological drug development have shown particular interest in this chemical space. The patent literature reveals ongoing research into derivatives of 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione for various indications.

Looking to the future, 1098359-85-3 is expected to play a significant role in the development of next-generation therapeutics. Its unique combination of structural features and chemical reactivity positions it as a valuable tool for medicinal chemists. As research continues, we anticipate new discoveries about its potential applications and mechanisms of action, particularly in the context of precision medicine and targeted therapies.

For researchers working with 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione, it's important to stay updated on the latest synthetic methodologies and application studies. The compound's versatility ensures its continued relevance across multiple areas of chemical and pharmaceutical research, from basic science investigations to applied drug development programs.

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